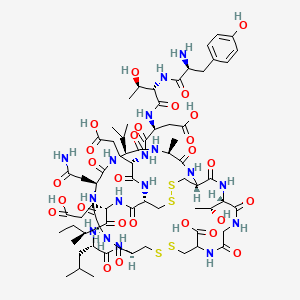
5-Chloro-2,6-difluoro-pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,6-difluoro-pyrimidin-4-ol (5-Cl-2,6-DF-Pyrimidin-4-ol) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrimidine family, which is a class of heterocyclic compounds that contain a six-membered ring composed of four nitrogen atoms and two carbon atoms. 5-Cl-2,6-DF-Pyrimidin-4-ol has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, as well as in the investigation of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-Cl-2,6-DF-Pyrimidin-4-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the investigation of its biochemical and physiological effects. Additionally, it has been used in the study of its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Cl-2,6-DF-Pyrimidin-4-ol is not yet fully understood. However, it is known to interact with a variety of proteins, including enzymes, and to modulate their activity. Additionally, it has been shown to interact with DNA, RNA, and lipids, and to modulate their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2,6-DF-Pyrimidin-4-ol are not yet fully understood. However, it has been shown to interact with a variety of proteins, including enzymes, and to modulate their activity. Additionally, it has been shown to interact with DNA, RNA, and lipids, and to modulate their activity as well. It has also been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Cl-2,6-DF-Pyrimidin-4-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a wide range of potential applications, including synthesis of pharmaceuticals and agrochemicals, investigation of its biochemical and physiological effects, and study of its potential as a therapeutic agent.
However, there are some limitations to its use in lab experiments. It has a relatively short shelf life and is sensitive to light and moisture. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-Cl-2,6-DF-Pyrimidin-4-ol. These include further investigation of its biochemical and physiological effects, exploration of its potential as a therapeutic agent, and study of its potential as a catalyst in organic synthesis. Additionally, further research could be done on its potential applications in the field of agrochemicals and its potential as an additive in food products. Finally, further research could be done on its potential as an environmental pollutant and its potential effects on human health.
Métodos De Síntesis
5-Cl-2,6-DF-Pyrimidin-4-ol can be synthesized via a two-step process. The first step is the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide, which yields a hydroxamic acid. The second step is the reaction of the hydroxamic acid with a chlorinating agent, such as thionyl chloride, to yield 5-Cl-2,6-DF-Pyrimidin-4-ol.
Propiedades
IUPAC Name |
5-chloro-2,4-difluoro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZXTTUHSUGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,6-difluoro-pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)


![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)




![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)



